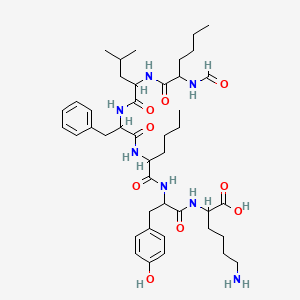

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys

説明

特性

IUPAC Name |

6-amino-2-[[2-[2-[[2-[[2-(2-formamidohexanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65N7O9/c1-5-7-16-32(45-27-51)38(53)48-35(24-28(3)4)40(55)50-36(25-29-14-10-9-11-15-29)41(56)46-33(17-8-6-2)39(54)49-37(26-30-19-21-31(52)22-20-30)42(57)47-34(43(58)59)18-12-13-23-44/h9-11,14-15,19-22,27-28,32-37,52H,5-8,12-13,16-18,23-26,44H2,1-4H3,(H,45,51)(H,46,56)(H,47,57)(H,48,53)(H,49,54)(H,50,55)(H,58,59) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMLMTGOWVWIRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65N7O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

824.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of fMLF Analog Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-formyl-methionyl-leucyl-phenylalanine (fMLF) analog peptides, detailing their interaction with formyl peptide receptors (FPRs), the subsequent signaling cascades, and the key biological activities they elicit. It includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for research and therapeutic development.

Introduction: fMLF and the Formyl Peptide Receptors (FPRs)

N-formyl-methionyl-leucyl-phenylalanine (fMLF) is a potent chemoattractant peptide, originally identified as a product of bacterial protein synthesis.[1][2] It serves as a classic pathogen-associated molecular pattern (PAMP), alerting the innate immune system to bacterial infection or tissue damage, as similar N-formylated peptides are also released from the mitochondria of damaged host cells.[2][3]

The biological effects of fMLF and its analogs are mediated through a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[4][5] These receptors are primarily expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes, and play a critical role in orchestrating the inflammatory response.[6][7] The development of fMLF analogs has been a significant area of research, aiming to create molecular probes and potential therapeutic agents that can modulate host defense and inflammation.[6][8]

In humans, three distinct FPRs have been identified:

-

FPR1: The first receptor identified, it binds fMLF with high affinity (Kd in the nanomolar range) and is considered the primary receptor for bacteria-derived N-formyl peptides.[4][9][10]

-

FPR2 (formerly FPRL1 or ALX): This receptor binds fMLF with a much lower affinity than FPR1 but is activated by a diverse range of other ligands, including the anti-inflammatory lipid mediator Lipoxin A₄ and Serum Amyloid A.[10][11] It plays a complex role in both pro- and anti-inflammatory processes.

-

FPR3 (formerly FPRL2): This receptor shares sequence identity with FPR1 and FPR2 but does not bind fMLF. Its ligands and functions are the least characterized of the family.[4][10]

The distinct affinities and ligand profiles of these receptors allow for the development of specific agonists and antagonists to selectively target inflammatory pathways.

Intracellular Signaling Pathways

Upon binding of fMLF or an agonist analog to FPR1, the receptor undergoes a conformational change, activating heterotrimeric G proteins (primarily of the Gαi family).[12] This initiates a cascade of downstream signaling events crucial for neutrophil function.[13][14]

The primary signaling pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[13] IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.[13] Concurrently, DAG and Ca²⁺ activate Protein Kinase C (PKC).

Furthermore, FPR activation modulates the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling axes, including p38, ERK1/2, and JNK.[13] These pathways are pivotal in regulating key neutrophil functions such as chemotaxis, degranulation (e.g., elastase release), and the activation of NADPH oxidase for superoxide anion generation.[3][13]

Caption: fMLF-induced intracellular signaling cascade in neutrophils.

Quantitative Biological Activity Data

The biological activity of fMLF analogs is typically quantified by their potency (EC₅₀ or IC₅₀) and binding affinity (Kᵢ). The following tables summarize quantitative data for representative fMLF analogs and related compounds from published studies.

Table 1: Agonist Activity of fMLF and Select Analogs

| Compound | Receptor Target | Assay | Cell Type | Potency (EC₅₀) | Efficacy (% of control) | Reference(s) |

|---|---|---|---|---|---|---|

| fMLF | Human FPR1 | Ca²⁺ Mobilization | hFPR1-RBL cells | ~50 nM | 100% (control) | [15] |

| fMLF | Mouse FPR1 | Ca²⁺ Mobilization | mFPR-HEK293 cells | ~50 nM | - | [9] |

| fMLF | Mouse FPR2 | Ca²⁺ Mobilization | mFPR2-HEK293 cells | ~5.3 µM | - | [9] |

| AApeptide 3 | Human FPR1 | Ca²⁺ Mobilization | hFPR1-RBL cells | Active at 10 µM | > fMLF | [6] |

| AApeptide 4 | Human FPR2 | Ca²⁺ Mobilization | hFPR2-RBL cells | Most potent of series | - | [6] |

| AApeptide 7 | Human FPR1 | Ca²⁺ Mobilization | hFPR1-RBL cells | Active at 10 µM | > fMLF | [6] |

| Probe 4 | Human FPR1 | Ca²⁺ Mobilization | FPR1-HL60 cells | 9.77 µM | 74% | [16] |

| Probe 4 | Human FPR2 | Ca²⁺ Mobilization | FPR2-HL60 cells | 12.0 µM | 62% |[16] |

Table 2: Antagonist Activity of Select fMLF Analogs and Compounds

| Compound | Receptor Target | Assay | Cell Type | Potency (IC₅₀) | Binding Affinity (Kᵢ) | Reference(s) |

|---|---|---|---|---|---|---|

| t-Boc-MLF (Boc-1) | Human FPR1 | Inhibition of fMLF response | Neutrophils | Antagonist | - | [11] |

| t-Boc-FLFLF (Boc-2) | Human FPR1 | Inhibition of fMLF response | Neutrophils | Potent Antagonist | - | [11] |

| Chromone Cmpd 10 | Human FPR1 | Ca²⁺ Mobilization | FPR1-HL60 cells | 0.28 µM | ~100 nM | [17] |

| Probe 7 | Human FPR1 | Ca²⁺ Mobilization | FPR1-HL60 cells | 13.9 µM | - | [16] |

| Probe 17 | Human FPR2 | Ca²⁺ Mobilization | FPR2-HL60 cells | 2.15 µM | - |[16] |

Note: RBL = Rat Basophilic Leukemia; HEK = Human Embryonic Kidney; HL-60 = Human promyelocytic leukemia cells. Efficacy is often expressed relative to a standard agonist like fMLF.

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments used to characterize the biological activity of fMLF analogs.

This assay measures the ability of a compound to trigger intracellular calcium release, a hallmark of FPR activation.[18] It is widely used to screen for both agonists and antagonists.

Protocol:

-

Cell Preparation: Culture cells (e.g., HEK293T or HL-60) transfected to express the FPR of interest.[18] On the day of the assay, harvest cells and resuspend them in a suitable buffer (e.g., HBSS with 20 mM HEPES).

-

Dye Loading: Incubate the cell suspension with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM (typically 1-5 µM), for 30-60 minutes at 37°C in the dark.[19][20] The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

Washing: After incubation, wash the cells twice with assay buffer to remove excess extracellular dye. Resuspend the final cell pellet in fresh assay buffer.

-

Assay Execution:

-

Dispense the cell suspension into a 96-well or 384-well microplate.

-

Use a fluorescence plate reader (e.g., FlexStation) to measure baseline fluorescence.

-

For Agonist Screening: Inject varying concentrations of the fMLF analog into the wells and continue to monitor fluorescence in real-time (e.g., every 1-2 seconds for 60-120 seconds).[19]

-

For Antagonist Screening: Pre-incubate the cells with the test compound for 10-30 minutes before adding a known concentration of an agonist (e.g., 5 nM fMLF).[17][21]

-

-

Data Analysis: The change in fluorescence intensity over baseline is plotted against the compound concentration. EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are calculated using non-linear regression analysis.[21]

Caption: Workflow for a fluorescence-based calcium mobilization assay.

This assay assesses the ability of a compound to induce directed cell migration, a primary function of fMLF. The Transwell or under-agarose methods are commonly used.[7][22]

Protocol (Transwell Method):

-

Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation. Resuspend the purified neutrophils in an appropriate assay medium.

-

Assay Setup: Use a multi-well chemotaxis chamber (e.g., ChemoTx system) with a microporous filter membrane separating the upper and lower wells.[21]

-

Loading Chemoattractant: Add the fMLF analog (at various concentrations) or control medium to the lower wells of the chamber.

-

Loading Cells:

-

For Agonist Assay: Add the neutrophil suspension to the upper wells.

-

For Antagonist Assay: Pre-incubate the neutrophils with the antagonist compound for ~30 minutes at room temperature before adding them to the upper wells.[21] The lower wells would contain a standard fMLF concentration.

-

-

Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow cells to migrate through the filter pores toward the chemoattractant.

-

Cell Quantification: After incubation, remove non-migrated cells from the top of the filter. Stain and count the cells that have migrated to the underside of the filter or have dropped into the lower well.

-

Data Analysis: Results are often expressed as a chemotactic index (number of cells migrating toward the stimulus divided by the number migrating toward the control medium).

Caption: Workflow for a Transwell-based neutrophil chemotaxis assay.

This assay directly measures the affinity of an analog for the receptor. It is typically performed as a competitive binding assay using a labeled ligand.[17][23]

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target FPR.

-

Assay Mixture: In a microplate, combine the cell membranes, a constant concentration of a high-affinity fluorescently-labeled ligand (e.g., WKYMVm-FITC) or radioligand, and serially diluted concentrations of the unlabeled fMLF analog.[17]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound ligand from the free (unbound) ligand. This is commonly done by rapid vacuum filtration through a glass fiber filter plate, which traps the membranes (and thus the bound ligand).[23]

-

Quantification: Quantify the amount of bound labeled ligand trapped on the filter using a suitable detector (e.g., a fluorescence plate reader or a scintillation counter).

-

Data Analysis: The amount of bound labeled ligand will decrease as the concentration of the unlabeled test analog increases. Plot the percentage of inhibition against the log concentration of the analog to determine the IC₅₀ value. The IC₅₀ can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[17]

Caption: Workflow for a competitive receptor binding assay.

This assay determines if an fMLF analog activates downstream signaling pathways like the ERK1/2 (p44/p42) MAPK pathway.[6]

Protocol:

-

Cell Stimulation: Culture FPR-expressing cells (e.g., hFPR1-RBL cells) in multi-well plates. Stimulate separate wells with the fMLF analog (e.g., 10 µM) or a control agonist (e.g., 1 µM fMLF) for different durations (e.g., 1, 2, 5 minutes) at 37°C.[6]

-

Cell Lysis: Terminate the stimulation by adding ice-cold SDS-PAGE loading buffer to lyse the cells and denature the proteins.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated (activated) form of the target protein (e.g., anti-phospho-p44/p42 MAPK).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total-p44/p42 MAPK).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the phosphorylated protein relative to the total protein indicates pathway activation.

Caption: Workflow for assessing MAPK activation via Western Blot.

References

- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 2. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational Structure-activity Relationship Analysis of Small-Molecule Agonists for Human Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AID 805 - Assay for Formylpeptide Receptor Family Ligands - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Characterization of fMLF-Mimicking AApeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and characterization of fMLF-mimicking AApeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The N-formyl peptide receptors and the anaphylatoxin C5a receptors: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The formyl peptide fMLF primes platelet activation and augments thrombus formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure-function relationship of an Urokinase Receptor-derived peptide which inhibits the Formyl Peptide Receptor type 1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development of small-molecule fluorescent probes targeting neutrophils via N -formyl peptide receptors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00849A [pubs.rsc.org]

- 17. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ovid.com [ovid.com]

- 22. scienceopen.com [scienceopen.com]

- 23. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to Formyl Peptide Receptor 1 (FPR1) Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Last Updated: December 8, 2025

Introduction

Formyl peptide receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in innate immunity.[1] Primarily expressed on phagocytic leukocytes, such as neutrophils and macrophages, FPR1 recognizes N-formylated peptides derived from bacteria and mitochondria, acting as a crucial sensor for both pathogenic invasion and tissue damage.[1][2][3] Activation of FPR1 triggers a cascade of intracellular signaling events that orchestrate a range of cellular responses, including chemotaxis, phagocytosis, degranulation, and the production of reactive oxygen species (ROS), which are essential for host defense.[1][4] This guide provides a comprehensive overview of the core FPR1 signaling pathways, quantitative data on receptor activation, and detailed experimental protocols for studying its function.

Core Signaling Pathways

Upon agonist binding, FPR1 couples to pertussis toxin-sensitive Gi/o proteins.[5] This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi subunit from the Gβγ dimer. Both the Gαi and Gβγ subunits initiate distinct downstream signaling cascades, primarily involving Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K), and Mitogen-activated Protein Kinase (MAPK) pathways.[6]

Gαi-Mediated Signaling

The activated Gαi subunit primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is one of the key readouts for FPR1 activation.

Gβγ-Mediated Signaling

The dissociated Gβγ subunit is a critical transducer of FPR1 signaling, activating multiple effector enzymes:

-

Phospholipase C (PLCβ): The Gβγ subunit activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7] The subsequent rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are crucial for cellular responses like degranulation and the assembly of the NADPH oxidase complex for ROS production.[1]

-

Phosphoinositide 3-kinase (PI3K): The Gβγ dimer also activates PI3K, particularly the PI3Kγ isoform. PI3K phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This leads to the activation of the Akt signaling pathway, which is essential for cell survival, proliferation, and chemotaxis.[1]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: FPR1 activation also leads to the stimulation of the MAPK cascades, including extracellular signal-regulated kinase (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK). These pathways are activated through complex mechanisms involving both Gαi and Gβγ subunits and play a role in gene expression, cytokine production, and apoptosis.[6]

Biased Agonism and Signal Regulation

FPR1 signaling can be modulated by biased agonism, where different ligands stabilize distinct receptor conformations, leading to preferential activation of certain downstream pathways.[8][9] For instance, some agonists may favor G protein-dependent pathways, while others might preferentially engage β-arrestin-mediated signaling.[8][9] Furthermore, agonist concentration can dictate the cellular response. Low concentrations of the archetypal agonist N-formylmethionyl-leucyl-phenylalanine (fMLF) primarily induce chemotaxis, whereas higher concentrations stimulate degranulation and superoxide production.[5]

Receptor activity is tightly regulated through desensitization, internalization, and downregulation. Upon prolonged agonist exposure, FPR1 is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins.[1] β-arrestin binding uncouples the receptor from G proteins, leading to signal termination, and facilitates receptor internalization via clathrin-coated pits.

Signaling Pathway Diagrams

Canonical FPR1 Signaling Cascade

Caption: Canonical FPR1 signaling pathways leading to cellular responses.

FPR1 Desensitization and Internalization

Caption: FPR1 desensitization, internalization, and β-arrestin-mediated signaling.

Quantitative Data

The following tables summarize key quantitative parameters for FPR1 ligands and their downstream effects.

Table 1: Ligand Binding Affinities and Potencies

| Ligand | Receptor | Assay Type | Parameter | Value | Cell Type | Reference |

| fMLF | Human FPR1 | Radioligand Binding | Kd | ~1 nM | Neutrophils | [10] |

| fMLF | Human FPR2 | Radioligand Binding | Kd | ~430 nM | - | [10] |

| WKYMVm-FITC | Human FPR1 | Fluorescent Ligand Binding | Kd | ~0.5 nM | HL60-FPR1 cells | [11] |

| WKYMVm-FITC | Human FPR1 | Fluorescent Ligand Binding | Kd | ~0.4 nM | RBL-FPR1 cells | [11] |

| fMLF | Mouse FPR | Calcium Mobilization | EC50 | ~50 nM | HEK 293 cells | [12] |

| fMLF | Mouse FPR2 | Calcium Mobilization | EC50 | ~5.3 µM | HEK 293 cells | [12] |

| RE-04-001 | Human FPR1 | ROS Production | EC50 | ~1 nM | Neutrophils | [8][9][13] |

| fMLF | Human FPR1 | ROS Production | EC50 | ~20 nM | Neutrophils | [6][8][9] |

| Cyclosporine H | Human FPR1 | Radioligand Displacement | IC50 | 100 nM | RBL-FPR1 cells | [14] |

| Compound 10 | Human FPR1 | Ligand Competition | Ki | ~100 nM | HL60-FPR1/RBL-FPR1 cells | [11] |

| FPR1 antagonist 1 | Human FPR1 | - | IC50 | 25 nM | - | [15] |

| FPR1 antagonist 2 | Human FPR1 | - | IC50 | 70 nM | - | [5] |

| c(SRSRY) | Human FPR1 | Chemotaxis Inhibition | IC50 | 10 pM | Monocytes | [14] |

Table 2: Downstream Signaling Events

| Stimulus | Response | Parameter | Value | Cell Type | Reference |

| fMLF | Calcium Mobilization | EC50 | 1.75 nM (for CCR1 response desensitization) | Monocytes | [16] |

| fMLF | Actin Polymerization | - | Peak at 30s | Neutrophils | [6] |

| fMLF (100 nM) | β-arrestin Recruitment | - | Maximal response | HeLa cells | [17] |

| RE-04-001 | Chemotaxis | - | Weaker than fMLF | Neutrophils | [8][9] |

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol measures the transient increase in intracellular calcium concentration following FPR1 activation.

Materials:

-

Human neutrophils or FPR1-expressing cell line (e.g., HL-60)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Krebs-Ringer-HEPES buffer (KRG) or Hank's Balanced Salt Solution (HBSS)

-

FPR1 agonist (e.g., fMLF)

-

FPR1 antagonist (optional)

-

Fluorometric imaging plate reader or flow cytometer

Procedure:

-

Cell Preparation: Isolate human neutrophils from peripheral blood or culture an FPR1-expressing cell line. Resuspend cells in KRG or HBSS.

-

Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., 5 µM Fura-2 AM) for 30-60 minutes at 37°C in the dark.

-

Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh buffer.

-

Antagonist Pre-incubation (optional): If testing an antagonist, pre-incubate the cells with the compound for a specified time (e.g., 30 minutes) at room temperature.

-

Measurement: Place the cell suspension in a fluorometer cuvette or a microplate well. Establish a stable baseline fluorescence reading.

-

Agonist Stimulation: Add the FPR1 agonist (e.g., fMLF) to the cell suspension and immediately begin recording the fluorescence change over time. For Fura-2, the ratio of fluorescence at 340 nm and 380 nm excitation is typically measured. For Fluo-4, the change in fluorescence intensity at ~520 nm emission is recorded.

-

Data Analysis: The change in fluorescence intensity or ratio reflects the change in intracellular calcium concentration. Calculate parameters such as peak response and EC50 from dose-response curves.

Chemotaxis Assay (Transwell Assay)

This assay quantifies the directed migration of cells towards a chemoattractant gradient.

Materials:

-

Human neutrophils or other migratory cells expressing FPR1

-

Transwell inserts with a porous membrane (e.g., 3.0 µm pore size for neutrophils)

-

24-well plate

-

Chemoattractant (e.g., fMLF)

-

Cell culture medium (e.g., RPMI 1640)

-

Cell staining and counting reagents (e.g., Calcein AM, DAPI)

-

Microscope

Procedure:

-

Gradient Setup: Add cell culture medium containing the chemoattractant (e.g., 10 nM fMLF) to the lower chamber of the 24-well plate. Add medium without the chemoattractant to the upper chamber of the Transwell insert.

-

Cell Seeding: Resuspend the cells in the medium without the chemoattractant and add them to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 1-3 hours for neutrophils).

-

Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol) and stain with a suitable dye (e.g., DAPI).

-

Quantification: Count the number of migrated cells in several fields of view using a microscope. Alternatively, migrated cells can be detached and quantified using a plate reader after staining with a fluorescent dye like Calcein AM.

-

Data Analysis: Compare the number of migrated cells in the presence of the chemoattractant to a negative control (no chemoattractant).

Reactive Oxygen Species (ROS) Production Assay

This protocol measures the production of superoxide anions, a key component of ROS, by the NADPH oxidase complex.

Materials:

-

Human neutrophils

-

Luminol or isoluminol (for chemiluminescence detection) or cytochrome c (for spectrophotometric detection) or Dihydrorhodamine 123 (DHR 123) (for flow cytometry)

-

Horseradish peroxidase (HRP) (for luminol/isoluminol-based assays)

-

FPR1 agonist (e.g., fMLF)

-

Luminometer, spectrophotometer, or flow cytometer

Procedure (Chemiluminescence-based):

-

Cell Preparation: Isolate human neutrophils and resuspend them in a suitable buffer (e.g., HBSS).

-

Assay Mix Preparation: Prepare a reaction mixture containing the neutrophils, luminol (or isoluminol), and HRP in a white microplate.

-

Baseline Measurement: Measure the basal chemiluminescence in a luminometer.

-

Stimulation: Add the FPR1 agonist (e.g., fMLF) to the wells to initiate ROS production.

-

Measurement: Immediately start recording the chemiluminescence signal over time.

-

Data Analysis: The light emission is proportional to the amount of ROS produced. Calculate parameters such as peak response, total ROS production (area under the curve), and EC50 from dose-response curves.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to FPR1.

Materials:

-

Cell membranes from cells expressing FPR1

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

GDP

-

FPR1 agonist

-

Assay buffer (containing MgCl₂, NaCl, and a buffer like HEPES)

-

Scintillation counter or filter-based detection system

Procedure:

-

Reaction Setup: In a microplate, combine the cell membranes, GDP, and the FPR1 agonist in the assay buffer.

-

Initiation of Reaction: Add [³⁵S]GTPγS to start the binding reaction.

-

Incubation: Incubate the plate at room temperature or 30°C for a defined period (e.g., 30-60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunits.

-

Termination of Reaction: Stop the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Agonist stimulation will increase the amount of [³⁵S]GTPγS bound to the G proteins. Determine the net agonist-stimulated binding by subtracting the basal binding (in the absence of agonist).

β-Arrestin Recruitment Assay

This assay monitors the interaction of β-arrestin with the activated FPR1.

Materials:

-

HEK293 or CHO cells stably co-expressing FPR1 fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.

-

FPR1 agonist

-

Substrate for the reporter enzyme/protein (e.g., chemiluminescent substrate)

-

Luminometer

Procedure:

-

Cell Plating: Seed the engineered cells in a white, clear-bottom microplate and culture overnight.

-

Agonist Addition: Add varying concentrations of the FPR1 agonist to the cells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Substrate Addition and Detection: Add the detection reagent containing the substrate for the reporter enzyme.

-

Measurement: After a short incubation period, measure the luminescent signal using a plate reader.

-

Data Analysis: The intensity of the luminescent signal is proportional to the extent of β-arrestin recruitment to FPR1. Generate dose-response curves and calculate EC50 values.

Conclusion

FPR1 is a critical receptor in the innate immune system, and its intricate signaling pathways offer numerous opportunities for therapeutic intervention in inflammatory diseases, infectious diseases, and cancer. A thorough understanding of its signaling mechanisms, coupled with robust experimental methodologies, is essential for advancing research and development in this field. This guide provides a foundational resource for professionals seeking to investigate the multifaceted roles of FPR1.

References

- 1. Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7tmantibodies.com [7tmantibodies.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Assessing neutrophil-derived ROS production at the bedside: a potential prognostic tool in severe COVID-19 cases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

The Intricate Dance of Structure and Activity: A Deep Dive into N-Formyl Peptides

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the core principles of N-formyl peptide structure-activity relationships, their receptors, and the methodologies to unravel their function.

Introduction

N-formyl peptides are potent signaling molecules that play a pivotal role in the innate immune system.[1][2][3][4] Originating from bacteria and damaged mitochondria, these peptides act as powerful chemoattractants, guiding immune cells, particularly neutrophils, to sites of infection and inflammation.[1][2][3][4][5] The biological activity of N-formyl peptides is mediated through a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[1][2][3][6] In humans, this family consists of three main subtypes: FPR1, FPR2, and FPR3, each with distinct ligand specificities and signaling outcomes.[1][6][7] Understanding the intricate relationship between the structure of these peptides and their activity at FPRs is paramount for the development of novel therapeutics targeting a wide range of inflammatory diseases, neurodegenerative disorders, and even cancer.[1][2] This guide provides a comprehensive overview of the structure-activity relationship (SAR) of N-formyl peptides, details key experimental protocols for their study, and visualizes the critical signaling pathways they initiate.

N-Formyl Peptide Receptors: Gatekeepers of the Innate Immune Response

The FPR family members are classic seven-transmembrane domain receptors that couple to inhibitory G-proteins (Gi).[8][9] While initially identified as receptors for bacterial N-formyl peptides, it is now understood that they recognize a diverse array of ligands, including non-formylated peptides from pathogens and host-derived molecules.[1][10] This promiscuity, particularly in FPR2, allows them to function as sophisticated sensors of both microbial invasion and tissue damage, orchestrating both pro-inflammatory and pro-resolving immune responses.[1][11]

-

FPR1: Primarily binds with high affinity to N-formyl peptides, such as the archetypal N-formyl-methionyl-leucyl-phenylalanine (fMLP).[12][13][14] It is a key mediator of neutrophil chemotaxis and activation, leading to the release of reactive oxygen species (ROS) and granular enzymes to combat pathogens.[9]

-

FPR2: Exhibits a broader ligand specificity, binding to N-formyl peptides (with lower affinity than FPR1), as well as a variety of other molecules including lipoxin A4, serum amyloid A, and various synthetic peptides.[7][12] This receptor is implicated in both pro-inflammatory and anti-inflammatory pathways, depending on the activating ligand.[11]

-

FPR3: The least characterized of the family, its function and endogenous ligands are still under active investigation.[1][12]

Structure-Activity Relationship of N-Formyl Peptides

The biological activity of N-formyl peptides is exquisitely sensitive to their structural features. Modifications at the N-terminus, the peptide backbone, and the C-terminus can dramatically alter their binding affinity and efficacy at FPRs.

The Critical Role of the N-Formyl Group

The N-terminal formyl group is a key determinant of high-affinity binding to FPR1.[15] Its removal or replacement with other acyl groups generally leads to a significant reduction in potency.[15] The formyl group is thought to engage in crucial hydrogen bonding interactions within the receptor's binding pocket.[13]

Amino Acid Sequence and Side Chain Properties

The nature of the amino acid residues, particularly their hydrophobicity and steric bulk, profoundly influences receptor interaction.

-

Position 1 (P1): Typically occupied by methionine, its side chain fits into a hydrophobic pocket of the receptor.[16]

-

Position 2 (P2): Often a non-polar amino acid like leucine, contributing to the overall hydrophobicity of the peptide.

-

Position 3 (P3): Phenylalanine is common at this position, and its aromatic ring is involved in hydrophobic interactions with the receptor.[16]

C-Terminal Modifications

Modifications at the C-terminus can also impact activity. While the free carboxylate is not essential, esterification or amidation can modulate the peptide's potency and selectivity for different FPR subtypes.

Quantitative Analysis of N-Formyl Peptide Activity

The following tables summarize quantitative data for the prototypical N-formyl peptide, fMLP, and a selection of its analogs, illustrating the principles of their structure-activity relationship.

| Peptide/Analog | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| fMLP | FPR1 | Chemotaxis (Neutrophil) | EC50 | 0.07 | [14] |

| FPR1 | Lysosomal Enzyme Release | ED50 | 0.32 | [14] | |

| FPR1 | Radioligand Binding | Kd | ~1 | [6] | |

| FPR2 | Calcium Mobilization | EC50 | >1000 | [17] | |

| fMMYALF | FPR1 | Calcium Mobilization | EC50 | 10-160 | [17] |

| FPR2 | Calcium Mobilization | EC50 | 10-160 | [17] | |

| fMYFINILTL | FPR1 | Calcium Mobilization | EC50 | 10-160 | [17] |

| FPR2 | Calcium Mobilization | EC50 | 10-160 | [17] | |

| fMLKLIV | FPR1 | Calcium Mobilization | EC50 | 10-160 | [17] |

| FPR2 | Calcium Mobilization | EC50 | 10-160 | [17] |

Signaling Pathways Activated by N-Formyl Peptides

Upon ligand binding, FPRs undergo a conformational change that activates the associated heterotrimeric G-protein. The dissociation of the Gαi and Gβγ subunits initiates a cascade of intracellular signaling events, culminating in various cellular responses.

Caption: Signaling pathway of N-formyl peptide receptors.

Experimental Protocols

A variety of in vitro assays are employed to characterize the structure-activity relationship of N-formyl peptides. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a ligand for its receptor.

Objective: To determine the dissociation constant (Kd) or the inhibitory constant (Ki) of N-formyl peptides for FPRs.

Materials:

-

Cell membranes expressing the FPR of interest.

-

Radiolabeled N-formyl peptide (e.g., [3H]fMLP).

-

Unlabeled competitor peptides.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the unlabeled competitor peptide.

-

In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor.

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Analyze the data to determine the IC50 of the competitor peptide, from which the Ki can be calculated.

Calcium Mobilization Assay (FLIPR)

This functional assay measures the increase in intracellular calcium concentration upon receptor activation.

Objective: To determine the potency (EC50) of N-formyl peptides in activating FPRs.

Materials:

-

Cells expressing the FPR of interest (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

N-formyl peptides at various concentrations.

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for a specified time (e.g., 1 hour at 37°C).

-

Prepare a plate with serial dilutions of the N-formyl peptides.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will record a baseline fluorescence reading from the cells.

-

The instrument's integrated pipettor will then add the N-formyl peptides to the cell plate.

-

The fluorescence intensity is monitored in real-time to measure the increase in intracellular calcium.

-

The data is analyzed to generate dose-response curves and calculate the EC50 for each peptide.

Caption: Workflow for a FLIPR calcium mobilization assay.

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant.

Objective: To assess the ability of N-formyl peptides to induce neutrophil migration.

Materials:

-

Isolated human or murine neutrophils.

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell plate).

-

Microporous membrane (e.g., 3-5 µm pore size).

-

Assay medium (e.g., RPMI 1640).

-

N-formyl peptides at various concentrations.

-

Method for quantifying migrated cells (e.g., cell counting, fluorescent dye).

Procedure:

-

Isolate neutrophils from fresh blood.

-

Add the N-formyl peptide solution to the lower chamber of the chemotaxis device.

-

Place the microporous membrane over the lower chamber.

-

Add the neutrophil suspension to the upper chamber.

-

Incubate the chamber at 37°C for a period of time (e.g., 1-2 hours) to allow for cell migration.

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope.

-

Alternatively, quantify the migrated cells in the lower chamber using a fluorescent dye and a plate reader.

Superoxide Production Assay

This assay measures the production of reactive oxygen species (ROS) by activated neutrophils.

Objective: To quantify the ability of N-formyl peptides to induce the respiratory burst in neutrophils.

Materials:

-

Isolated neutrophils.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution).

-

Cytochrome c or lucigenin.

-

N-formyl peptides at various concentrations.

-

Spectrophotometer or luminometer.

Procedure:

-

Isolate neutrophils.

-

Pre-incubate the neutrophils with cytochrome c or lucigenin.

-

Add the N-formyl peptide solution to the neutrophil suspension.

-

Incubate at 37°C.

-

Measure the change in absorbance (for cytochrome c reduction) or luminescence (for lucigenin) over time.

-

The rate of change is proportional to the rate of superoxide production.

Conclusion

The study of the structure-activity relationship of N-formyl peptides is a dynamic and crucial field of research. A thorough understanding of how subtle changes in peptide structure dictate their interaction with FPRs and subsequent biological responses is essential for the rational design of novel immunomodulatory drugs. The experimental protocols detailed in this guide provide a robust framework for researchers to probe these interactions and contribute to the development of next-generation therapeutics for a host of inflammatory and immune-related diseases. The continued exploration of this intricate molecular dance promises to unlock new avenues for therapeutic intervention.

References

- 1. Computational Structure-activity Relationship Analysis of Small-Molecule Agonists for Human Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational structure-activity relationship analysis of small-molecule agonists for human formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of N-terminus modifications on the conformation and permeation activities of the synthetic peptide L1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo chemotaxis of rat leucocytes to N-formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conformational investigations on analogs of inflammation response inducing chemotactic tripeptide fMLP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. moleculardevices.com [moleculardevices.com]

- 13. Structure-activity studies on the C-terminal amide of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-f Met-Leu-Phe: similarities in fine specificity with the formyl peptide chemotaxis receptor of the neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. FPR1 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

The Functional Role of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys in Neutrophil Activation: A Technical Guide

Abstract

N-formylated peptides are potent chemoattractants that play a critical role in the innate immune response by directing neutrophils to sites of bacterial infection or tissue injury. This technical guide provides an in-depth examination of the function of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys, a highly potent synthetic analog of the bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLF). It binds to and activates Formyl Peptide Receptors (FPRs) on neutrophils, initiating a cascade of intracellular signaling events. This guide details these signaling pathways, explores the subsequent key neutrophil effector functions—chemotaxis, oxidative burst, and degranulation—and presents quantitative data on these responses. Furthermore, it provides detailed experimental protocols and workflows for studying these functions in a research setting.

Introduction

Neutrophils are the most abundant type of leukocyte and serve as the first line of defense in the innate immune system. Their rapid recruitment to sites of inflammation is paramount for clearing pathogens. This process is initiated by chemoattractants, including N-formylated peptides released by bacteria or from damaged mitochondria.[1] The synthetic hexapeptide, this compound (fNle-L-F-nL-Y-K), is a powerful agonist for the N-formyl peptide receptor and is widely used to study neutrophil function.[2] Upon binding to its receptors on the neutrophil surface, the peptide triggers a suite of pro-inflammatory responses essential for host defense, including directed migration (chemotaxis), the production of reactive oxygen species (ROS), and the release of antimicrobial proteins from intracellular granules (degranulation).[3] Understanding the molecular mechanisms governing these responses is crucial for developing therapeutic strategies for a range of inflammatory diseases.[4]

Receptor Interaction and Core Signaling Pathways

The biological effects of this compound in neutrophils are mediated primarily through its interaction with Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR).[4][3] While other related receptors like FPR2 (also known as FPRL1) exist, FPR1 binds fMLF and its analogs with high affinity.[5][6] The signal transduction process is predominantly mediated by pertussis toxin-sensitive heterotrimeric G-proteins of the Gαi class.[1][6]

Upon agonist binding, FPR1 undergoes a conformational change, leading to the dissociation of the Gαi and Gβγ subunits. These dissociated subunits initiate several parallel downstream signaling cascades that orchestrate the neutrophil's response.

-

Phospholipase C (PLC) Pathway : The Gβγ subunit activates Phospholipase C-β (PLC-β), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][7] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[4][8] The subsequent rise in intracellular Ca²⁺, along with DAG, activates isoforms of Protein Kinase C (PKC), which phosphorylate numerous downstream targets, including components of the NADPH oxidase complex.[7][9]

-

Phosphoinositide 3-Kinase (PI3K) Pathway : FPR activation also stimulates the PI3K/Akt signaling axis.[4] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (Protein Kinase B). This pathway is pivotal for regulating chemotaxis and the activation of NADPH oxidase.[4]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway : The receptor signal is further transduced through the activation of MAPK cascades, including p38 and ERK (p42/44).[4][10] These pathways are integral to a wide range of cellular functions, including chemotaxis, degranulation (elastase release), and the generation of superoxide anions.[4]

Key Neutrophil Effector Functions

Activation of FPR1 by this compound culminates in three primary effector functions that are central to the neutrophil's role in innate immunity.

Chemotaxis

Chemotaxis is the directed migration of a cell along a chemical gradient. N-formylated peptides are powerful chemoattractants, guiding neutrophils from the bloodstream to sites of infection. The signaling pathways involving PI3K and MAPKs are critical for establishing cell polarity and reorganizing the actin cytoskeleton, which drives cell motility.[7] The response is highly sensitive, with chemotaxis being induced at subnanomolar concentrations of the peptide.[1]

Oxidative Burst

Upon arrival at the target site, neutrophils unleash an "oxidative burst," a rapid release of reactive oxygen species (ROS) used to kill invading pathogens.[10] This process is mediated by the multi-component enzyme NADPH oxidase.[10] Signaling through PKC and other kinases leads to the phosphorylation and assembly of NADPH oxidase subunits at the plasma or phagosomal membrane, triggering the production of superoxide anions (O₂⁻).[9][10] This response typically requires higher concentrations of the peptide agonist compared to chemotaxis.[10][11]

Degranulation

Neutrophils contain various types of intracellular granules (azurophilic, specific, gelatinase) packed with a potent arsenal of antimicrobial proteins, proteases, and other mediators.[9][12] Upon activation, these granules fuse with the plasma membrane or phagosome membrane, releasing their contents into the extracellular space or into the phagosome in a process called degranulation.[13] This process is triggered by signals including Ca²⁺ mobilization and MAPK activation, leading to the release of enzymes like myeloperoxidase (MPO) and elastase, and the upregulation of surface markers such as CD63 and CD66b.[4][11]

Quantitative Data on Neutrophil Responses

The concentration of this compound (or its analog fMLF) required to elicit a half-maximal response (EC₅₀) varies for different neutrophil functions, reflecting a hierarchical activation process.

| Neutrophil Function | Measured Endpoint | EC₅₀ Value (fMLF) | Citation(s) |

| Chemotaxis | Cell Migration | ~0.07 nM | [1] |

| Oxidative Burst | Superoxide (ROS) Production | ~20 nM | [10] |

| ROS Production | 50 nM | [11] | |

| Superoxide Release | 370 nM | [14] | |

| Degranulation | CD63 Surface Expression | 19 nM | [11] |

| CD66b Surface Expression | 6 nM | [11] | |

| Receptor Phosphorylation | FPR1 Phosphorylation | 10.6 ± 0.8 nM | [15] |

| Calcium Mobilization | Intracellular Ca²⁺ Flux (Mouse) | ~5 µM (via FPR2) | [5][16] |

Note: Data primarily from studies using fMLF, which activates the same receptors and pathways as this compound.

Experimental Protocols and Workflows

Investigating the effects of this compound on neutrophils requires standardized protocols for cell isolation and functional assessment.

Human Neutrophil Isolation

Principle: Neutrophils are isolated from human whole blood based on their density. Dextran sedimentation is used to remove the majority of red blood cells, followed by density gradient centrifugation over a medium like Ficoll-Paque or Percoll to separate neutrophils from other leukocytes and remaining erythrocytes.

Methodology:

-

Blood Collection: Collect whole blood from healthy donors into heparinized tubes.[17]

-

Dextran Sedimentation: Mix blood with 5% Dextran in a 10:3 ratio and allow erythrocytes to sediment at room temperature for 30 minutes.[17]

-

Leukocyte Collection: Carefully collect the upper leukocyte-rich plasma layer.[17]

-

Density Gradient Centrifugation: Layer the collected plasma onto a Ficoll-Paque (or similar density gradient medium) in a centrifuge tube.[18]

-

Separation: Centrifuge at 400 x g for 30-40 minutes at room temperature. Neutrophils will form a distinct band above the erythrocyte pellet.

-

Cell Harvesting: Aspirate the upper layers and carefully collect the neutrophil band.

-

Erythrocyte Lysis: Perform a brief hypotonic lysis by resuspending the cell pellet in sterile water for ~30-45 seconds to lyse any remaining red blood cells, then restore isotonicity with a concentrated salt solution.[8]

-

Washing: Wash the purified neutrophils with a suitable buffer (e.g., HBSS).

-

Cell Counting: Resuspend the final cell pellet in the desired assay buffer, count the cells, and adjust to the required concentration (e.g., 1 x 10⁷ cells/mL).[17]

Chemotaxis Assay (Boyden Chamber)

Principle: This assay measures the migration of neutrophils through a microporous membrane towards a chemoattractant.[19]

Methodology:

-

Chamber Preparation: Place a polycarbonate filter (e.g., 3-5 µm pore size) between the upper and lower wells of a Boyden chamber apparatus.[5][19]

-

Add Chemoattractant: Add this compound at various concentrations (or a control buffer) to the lower wells of the chamber.[5]

-

Seed Cells: Add a suspension of isolated neutrophils (e.g., 1 x 10⁶ cells/mL) to the upper wells.[5]

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for an appropriate time (e.g., 45-90 minutes).[5]

-

Quantification: After incubation, remove the filter. Migrated cells that have reached the lower chamber can be quantified by lysing the cells and measuring ATP content with a luminescent assay (e.g., CellTiter-Glo®).[19] Alternatively, cells adhering to the underside of the filter can be fixed, stained, and counted under a microscope.[20]

Oxidative Burst (ROS) Assay

Principle: Intracellular ROS production is measured using a fluorogenic probe, Dihydrorhodamine 123 (DHR 123), which becomes fluorescent upon oxidation by ROS. The fluorescence intensity is quantified by flow cytometry.[18][21]

Methodology:

-

Cell Preparation: Resuspend isolated neutrophils in a suitable buffer. For whole blood assays, heparinized blood can be used directly.[17][22]

-

Add Probe: Add DHR 123 to the cell suspension and incubate to allow the probe to load into the cells.[17]

-

Stimulation: Pre-warm tubes to 37°C. Add this compound (or control stimuli like PMA) to the cells to initiate the oxidative burst.[17][23]

-

Incubation: Incubate at 37°C for 15-20 minutes.[17]

-

Stop Reaction: Stop the reaction by placing the tubes on ice or adding an ice-cold buffer.[17]

-

Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FL1 for FITC/Rhodamine 123).[22] The mean fluorescence intensity (MFI) correlates with the amount of ROS produced.

Degranulation Assay

Principle: Degranulation can be measured by quantifying the release of granule-specific enzymes into the supernatant or by detecting the expression of granule membrane proteins on the cell surface via flow cytometry.[11][13]

Methodology (Surface Marker Expression):

-

Cell Preparation: Resuspend isolated neutrophils in buffer.

-

Stimulation: Add this compound at various concentrations and incubate at 37°C for an appropriate time (e.g., 15-30 minutes).

-

Staining: Place tubes on ice to stop the reaction. Add fluorescently-labeled antibodies specific for granule markers (e.g., anti-CD63 for azurophilic granules, anti-CD66b for specific granules) to the cells.[11]

-

Incubation: Incubate on ice, protected from light, for 20-30 minutes.

-

Washing: Wash the cells with cold buffer to remove unbound antibodies.

-

Analysis: Resuspend cells in a suitable buffer and analyze by flow cytometry. The increase in fluorescence intensity indicates the surface expression of the granule marker.

Conclusion

This compound is a powerful tool for probing the complex biology of neutrophils. Its interaction with Formyl Peptide Receptors initiates a sophisticated network of signaling pathways that precisely control the cell's key effector functions: chemotaxis, oxidative burst, and degranulation. The hierarchical nature of these responses, evident from their differing agonist sensitivities, allows for a finely tuned reaction to inflammatory stimuli. The methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to quantitatively assess neutrophil function and to explore the therapeutic potential of modulating the FPR signaling axis in inflammatory and infectious diseases.

References

- 1. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-formyl peptide receptors in human neutrophils display distinct membrane distribution and lateral mobility when labeled with agonist and antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. scienceopen.com [scienceopen.com]

- 9. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of Neutrophil Degranulation and Cytokine Secretion: A Novel Model Approach Based on Linear Fitting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neutrophil Degranulation of Azurophil and Specific Granules | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Human neutrophil formyl peptide receptor phosphorylation and the mucosal inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (FPR) subtypes. Molecular characterization of FPR2, a second mouse neutrophil FPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

- 19. criver.com [criver.com]

- 20. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. | Clinical Immunology Society [cis.clinimmsoc.org]

- 22. Neutrophil oxidative burst as a diagnostic indicator of IgG-mediated anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bdbiosciences.com [bdbiosciences.com]

The Genesis of Directed Cellular Migration: An In-depth Technical Guide to the Discovery and History of Chemoattractant Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The directed migration of cells, a fundamental process in immunology, embryogenesis, and wound healing, is largely orchestrated by a class of signaling molecules known as chemoattractants. Among the most potent and well-studied of these are the chemoattractant peptides. This technical guide delves into the seminal discoveries that unveiled the existence and function of these peptides, the key experiments that defined their activity, and the signaling pathways they command. This exploration is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and mechanisms of this critical area of cell biology.

I. The Dawn of Discovery: From Bacterial Whispers to Defined Molecules

The concept of chemotaxis, or directed cell movement in response to a chemical gradient, has its roots in the late 19th century. In 1887, Élie Metchnikoff observed that leukocytes would migrate towards bacteria, a foundational observation in immunology. However, it would take several decades to unravel the molecular basis of this attraction.

The pivotal breakthrough came from the realization that bacteria themselves were the source of these chemoattractant signals. Early studies by researchers like Peter Ward and Elmer Becker in the mid-20th century demonstrated that bacteria release low molecular weight, soluble factors that potently attract neutrophils.

The definitive identification of the chemical nature of these bacterial signals was a landmark achievement by Schiffmann, Corcoran, and Wahl in 1975. Knowing that bacterial protein synthesis is initiated with N-formylmethionine, a modification absent in the cytoplasm of eukaryotic cells, they hypothesized that N-formylated peptides could be the long-sought chemoattractants. Their seminal paper in the Proceedings of the National Academy of Sciences demonstrated that synthetic N-formylmethionyl peptides were indeed powerful chemoattractants for both neutrophils and macrophages, with N-formylmethionyl-leucyl-phenylalanine (fMLP) emerging as one of the most potent.[1] This discovery not only provided a molecular explanation for Metchnikoff's century-old observation but also furnished researchers with a powerful tool to dissect the mechanisms of leukocyte chemotaxis.

Following this, a flurry of research activity focused on characterizing the structure-activity relationships of these synthetic peptides and identifying the cellular machinery responsible for recognizing them. This led to the discovery of specific, high-affinity receptors on the surface of phagocytic leukocytes, now known as the Formyl Peptide Receptors (FPRs).

II. Quantitative Analysis of Chemoattractant Peptide Activity

The potency of chemoattractant peptides is typically quantified by two key parameters: the half-maximal effective concentration (EC50) for a biological response (e.g., chemotaxis or superoxide production) and the dissociation constant (Kd) for receptor binding.

| Peptide/Analog | Biological Response | Cell Type | EC50 (nM) | Kd (nM) | Reference(s) |

| fMLP | Chemotaxis | Human Neutrophils | 0.1 - 10 | 1 - 10 | [2][3] |

| Superoxide Production | Human Neutrophils | 1 - 100 | - | [4] | |

| Degranulation | Human Neutrophils | 1 - 100 | - | [5] | |

| fMet-Leu-Phe-OMe | Chemotaxis | Human Neutrophils | ~1 | - | [6] |

| fMet-Met-Met | Chemotaxis | Human Neutrophils | ~10 | - | |

| fMet-Phe | Chemotaxis | Human Neutrophils | ~100 | - | |

| fNle-Leu-Phe | Receptor Binding | Rabbit Neutrophils | - | 1.5 | [7] |

| t-Boc-Phe-Leu-Phe-Leu-Phe | FPR1 Antagonist | Human Neutrophils | - | - | [7] |

III. Key Experimental Protocols

The study of chemoattractant peptides relies on robust and reproducible experimental assays. The following are detailed methodologies for two cornerstone experiments in this field.

A. Neutrophil Chemotaxis: The Boyden Chamber Assay

The Boyden chamber assay, first described in 1962, remains a fundamental tool for quantifying chemotaxis.[8][9] It consists of two compartments separated by a microporous membrane.

Principle: A suspension of cells is placed in the upper chamber, and a solution containing the chemoattractant is placed in the lower chamber. Cells migrate through the pores of the membrane towards the chemoattractant in the lower chamber. The number of migrated cells is then quantified as a measure of the chemotactic response.

Detailed Protocol:

-

Cell Preparation: Isolate human neutrophils from peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque), followed by dextran sedimentation to remove red blood cells. Resuspend the purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.

-

Chamber Assembly: Place a microporous polycarbonate membrane (typically with a pore size of 3-5 µm for neutrophils) between the upper and lower wells of the Boyden chamber.

-

Loading the Chamber:

-

Add the chemoattractant solution (e.g., fMLP at various concentrations) to the lower wells of the chamber. Include a negative control with buffer alone.

-

Carefully add the neutrophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

-

Quantification of Migration:

-

After incubation, remove the membrane.

-

Fix and stain the membrane (e.g., with Diff-Quik stain).

-

Mount the membrane on a microscope slide.

-

Count the number of cells that have migrated to the lower side of the membrane using a light microscope. Typically, multiple high-power fields are counted for each condition, and the average is calculated.

-

Alternatively, migrated cells can be quantified by lysing the cells on the lower side of the filter and measuring the activity of an intracellular enzyme like myeloperoxidase.[9]

-

B. Receptor Binding Assay

This assay measures the affinity of a chemoattractant peptide for its receptor on the cell surface.

Principle: A radiolabeled or fluorescently tagged chemoattractant peptide is incubated with cells. The amount of bound ligand is measured, and by competing the labeled ligand with increasing concentrations of unlabeled ligand, the dissociation constant (Kd) can be determined.

Detailed Protocol:

-

Cell Preparation: Prepare a suspension of neutrophils as described for the chemotaxis assay.

-

Ligand Preparation: Use a commercially available radiolabeled chemoattractant peptide (e.g., [3H]fMLP) or a fluorescently labeled analog. Prepare a series of dilutions of the corresponding unlabeled peptide for competition binding.

-

Binding Reaction:

-

In a series of microcentrifuge tubes, add a fixed concentration of the labeled peptide.

-

To these tubes, add increasing concentrations of the unlabeled peptide (for competition) or buffer alone (for total binding).

-

To determine non-specific binding, add a large excess of the unlabeled peptide to a separate set of tubes.

-

Add the cell suspension to each tube and incubate at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (typically 30-60 minutes). Incubation at low temperature minimizes internalization of the receptor-ligand complex.

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the cells with bound ligand from the unbound ligand in the supernatant. This is typically done by centrifugation through a layer of silicone oil or by rapid filtration through a glass fiber filter.

-

-

Quantification:

-

If using a radiolabeled ligand, quantify the radioactivity in the cell pellet or on the filter using a scintillation counter.

-

If using a fluorescently labeled ligand, quantify the fluorescence associated with the cells using a fluorometer or flow cytometer.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the concentration of the unlabeled competitor.

-

Analyze the data using a suitable software program (e.g., Prism) to determine the Kd and the maximum number of binding sites (Bmax).

-

IV. Signaling Pathways: From Receptor to Cellular Response

The biological effects of chemoattractant peptides are mediated by the Formyl Peptide Receptor (FPR) family, which are members of the G-protein coupled receptor (GPCR) superfamily.[10][11] In humans, there are three main members: FPR1, FPR2, and FPR3. FPR1 is the high-affinity receptor for fMLP.[10]

Upon binding of a formyl peptide like fMLP, FPR1 undergoes a conformational change that activates its associated heterotrimeric G-protein of the Gi family.[12] This activation leads to the dissociation of the G-protein into its Gαi and Gβγ subunits, which then initiate a cascade of downstream signaling events.

Caption: fMLP-FPR1 Signaling Cascade in Neutrophils.

Signaling Cascade Overview:

-

Receptor Activation and G-protein Dissociation: Binding of fMLP to FPR1 induces a conformational change, leading to the exchange of GDP for GTP on the Gαi subunit. This causes the dissociation of the Gαi-GTP and Gβγ subunits.[12]

-

Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLCβ.[13] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14]

-

Calcium Mobilization and Protein Kinase C (PKC) Activation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[14] The increased intracellular calcium, along with DAG, activates members of the protein kinase C (PKC) family.

-

Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunit also activates PI3Kγ. PI3Kγ phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

Downstream Effectors: PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). The activation of PKC and Akt, along with other signaling molecules, leads to the activation of mitogen-activated protein kinase (MAPK) cascades (including ERK and p38).[13][15]

-

Cellular Responses: These signaling cascades ultimately converge to orchestrate a variety of cellular responses, including the cytoskeletal rearrangements required for chemotaxis, the release of granule contents (degranulation), and the production of reactive oxygen species (superoxide) for killing pathogens.[5]

V. Conclusion

The discovery of chemoattractant peptides, particularly the N-formylated peptides of bacterial origin, was a watershed moment in our understanding of innate immunity and directed cell migration. The pioneering work of Schiffmann and his colleagues provided a molecular handle to dissect the intricate processes of chemotaxis. The subsequent characterization of the Formyl Peptide Receptors and their downstream signaling pathways has revealed a sophisticated system for detecting and responding to microbial invasion. For researchers and drug development professionals, a thorough understanding of this history and the underlying molecular mechanisms is crucial for the rational design of novel therapeutics that can modulate leukocyte trafficking in a variety of inflammatory and infectious diseases. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for further investigation and innovation in this dynamic field.

References

- 1. mdpi.com [mdpi.com]

- 2. Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 8. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 10. Formyl peptide receptors in the mucosal immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neutrophil Signaling That Challenges Dogmata of G Protein-Coupled Receptor Regulated Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are FPR1 agonists and how do they work? [synapse.patsnap.com]

- 15. Formyl peptide receptor-1 activation exerts a critical role for the dynamic plasticity of arteries via actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N-formyl-methionyl-leucyl-phenylalanine (fMLF) in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract